An In-depth Technical Guide to Mal-PEG1-Bromide: Structure, Synthesis, and Applications in Bioconjugation
An In-depth Technical Guide to Mal-PEG1-Bromide: Structure, Synthesis, and Applications in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic linkage of molecules is paramount to innovation. Mal-PEG1-Bromide is a heterobifunctional linker that offers a versatile tool for creating stable bioconjugates. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its application, and visualizations of its structure and reaction pathways.
Core Properties of Mal-PEG1-Bromide
Mal-PEG1-Bromide is a chemical compound featuring two key reactive groups: a maleimide (B117702) and a bromide. The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, forming a stable covalent thioether bond.[1][2] The bromide serves as a good leaving group for nucleophilic substitution reactions, enabling a second conjugation step.[1][2] The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous buffers.[3]
| Property | Value | Source |
| Chemical Formula | C8H10BrNO3 | [1][2] |
| Molecular Weight | ~248.1 g/mol | [1] |
| CAS Number | 1823885-81-9 | [2] |
| IUPAC Name | 1-(2-(2-bromoethoxy)ethyl)-1H-pyrrole-2,5-dione | [2] |
| Purity | Typically >95-98% | [1][2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C for long-term storage | [2] |
Visualizing the Chemical Structure
The structure of Mal-PEG1-Bromide is fundamental to understanding its reactivity and function as a molecular linker.
Experimental Protocols
Hypothetical Synthesis of Mal-PEG1-Bromide
Materials:
-
2-(2-Aminoethoxy)ethanol
-
Maleic anhydride (B1165640)
-
Acetic anhydride
-
Sodium acetate
-
Carbon tetrabromide
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of N-(2-(2-hydroxyethoxy)ethyl)maleamic acid: Dissolve 2-(2-Aminoethoxy)ethanol in a suitable solvent like dioxane. Add maleic anhydride and a catalytic amount of a non-nucleophilic base such as DMAP. Heat the reaction mixture to allow for the formation of the maleamic acid.[5]
-
Cyclization to N-(2-(2-hydroxyethoxy)ethyl)maleimide: To the crude maleamic acid, add acetic anhydride and sodium acetate. Heat the mixture to induce cyclization to the maleimide.[5] Purify the product by precipitation and recrystallization.
-
Bromination of the terminal alcohol: Dissolve the resulting N-(2-(2-hydroxyethoxy)ethyl)maleimide in a solvent like DCM. Add triphenylphosphine and carbon tetrabromide (Appel reaction) to convert the terminal hydroxyl group to a bromide.
-
Purification: Purify the final product, Mal-PEG1-Bromide, using column chromatography to remove triphenylphosphine oxide and any remaining starting materials.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Bioconjugation of a Thiol-Containing Protein
This protocol outlines the general steps for conjugating Mal-PEG1-Bromide to a protein containing a free cysteine residue.
Materials:
-
Protein with at least one free cysteine residue
-
Mal-PEG1-Bromide
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, free of thiols)[6]
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. If the cysteine residues are in the form of disulfide bonds, they may need to be reduced first by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubating for 30-60 minutes at room temperature.
-
Reagent Preparation: Prepare a stock solution of Mal-PEG1-Bromide in an organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the Mal-PEG1-Bromide stock solution to the protein solution.[4][7] The reaction is typically carried out for 2-4 hours at room temperature or overnight at 4°C.[4][7]
-
Quenching: Quench any unreacted Mal-PEG1-Bromide by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.
-
Purification: Remove excess reagents and byproducts by purifying the protein conjugate using SEC or dialysis.[4][7]
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Visualizing the Bioconjugation Workflow
The following diagram illustrates the key steps in a typical bioconjugation experiment using Mal-PEG1-Bromide.
Reaction Mechanism: Thiol-Maleimide Michael Addition
The core of the bioconjugation process is the Michael addition reaction between the thiol group of a cysteine residue and the maleimide group of Mal-PEG1-Bromide. This reaction is highly efficient and specific at physiological pH.[6]
Applications in Research and Drug Development
The unique properties of Mal-PEG1-Bromide make it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[6]
-
PROTACs: Mal-PEG1-Bromide can serve as a linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[8]
-
Protein Labeling: It is used for the site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.[6]
-
Surface Functionalization: The linker can be employed to immobilize proteins or other biomolecules onto surfaces for applications in biosensors and biomaterials.[6]
References
- 1. Mal-PEG1-Bromide, 1823885-81-9 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
